molecular formula C12H6Cl4S B8612182 3,5-Dichlorophenylsulfide

3,5-Dichlorophenylsulfide

Cat. No.: B8612182
M. Wt: 324.0 g/mol
InChI Key: OLQZRIOUROMVNM-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylsulfide is an organosulfur compound featuring a phenyl ring substituted with chlorine atoms at the 3 and 5 positions, linked via a sulfide (C–S–C) group. Sulfides are known for nucleophilic reactivity and metal-binding properties, which may underpin its interactions in catalytic or biological systems .

Properties

Molecular Formula

C12H6Cl4S

Molecular Weight

324.0 g/mol

IUPAC Name

1,3-dichloro-5-(3,5-dichlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H6Cl4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H

InChI Key

OLQZRIOUROMVNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • 3,5-Dibromo-salicylaldehyde replaces chlorine with bromine and incorporates an aldehyde group, enabling coordination to metals like nickel(II) .
  • Nickel complexes of 3,5-dibromo-salicylaldehyde exhibit strong DNA and serum albumin binding, suggesting halogen size influences bioactivity .

Functional Comparison :

  • 3,5-Dichlorophenylsulfide lacks the aldehyde group, limiting its ability to form Schiff bases but retaining sulfur’s metal-binding capacity. Chlorine’s electronegativity may enhance electronic effects in coordination complexes compared to bromine.
2.2. (3,5-Dichlorophenyl)methanesulfonyl Chloride

Structural Differences :

  • This compound features a sulfonyl chloride (–SO₂Cl) group attached to a dichlorophenyl ring, differing from the sulfide’s C–S–C linkage .
2.3. 3,5-Dimethylthiophene

Structural Differences :

  • Thiophene is a five-membered aromatic ring with one sulfur atom, substituted with methyl groups at the 3 and 5 positions. Unlike this compound, it lacks chlorine and features a conjugated π-system .
2.4. 5-(3-Chlorophenylsulfanyl) Derivatives

Structural Differences :

  • These compounds feature a single chlorine substituent at the phenyl ring’s 3-position and a sulfanyl (–S–) group .

Electronic Effects :

Comparative Data Table

Compound Key Substituents Functional Group Key Properties/Applications References
This compound Cl (3,5-positions) Sulfide (C–S–C) Nucleophilic, metal coordination Inferred
3,5-Dibromo-salicylaldehyde Br (3,5), –CHO Aldehyde DNA/protein binding, Ni(II) complexes
(3,5-Dichlorophenyl)methanesulfonyl chloride Cl (3,5), –SO₂Cl Sulfonyl chloride Sulfonamide synthesis, acute toxicity
3,5-Dimethylthiophene CH₃ (3,5) Thiophene ring Electronics, pharmaceuticals
5-(3-Chlorophenylsulfanyl) Cl (3), –S– Sulfanyl Intermediate in heterocyclic synthesis

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